molecular formula C17H19N3O4 B6591803 Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate CAS No. 1627721-54-3

Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate

Cat. No.: B6591803
CAS No.: 1627721-54-3
M. Wt: 329.35 g/mol
InChI Key: AATRFIAYPGUYMW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.

    Indole Core Construction: The indole core can be constructed using a Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde. The reaction is usually carried out under acidic conditions to promote the formation of the indole ring.

    Functional Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Batch or Continuous Flow Reactors: These reactors can be used to carry out the various synthetic steps in a controlled manner, allowing for precise control over reaction conditions such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product and remove any impurities or by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with other substituents, allowing for the modification of the compound’s chemical properties.

Common Reagents and Conditions

The following reagents and conditions are commonly used in the reactions involving this compound:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid derivative.

    Reduction: Reduction of the carboxylate ester may produce the corresponding alcohol.

Scientific Research Applications

Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s unique structure and functional groups make it a potential candidate for studying biological processes and interactions at the molecular level.

    Medicine: The compound may have potential therapeutic applications, such as acting as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, preventing the enzymes from catalyzing their respective reactions.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events that result in various physiological responses.

Comparison with Similar Compounds

Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxamide: This compound differs by having a carboxamide group instead of a carboxylate ester group, which may result in different chemical properties and biological activities.

    Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxylate ester group, which may affect its solubility and reactivity.

    This compound analogs: Various analogs with different substituents on the indole or isoxazole rings can be synthesized to study their structure-activity relationships and identify compounds with improved properties.

Properties

IUPAC Name

ethyl 2-amino-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-5-23-17(21)15-10-7-13(22-4)11(6-12(10)19-16(15)18)14-8(2)20-24-9(14)3/h6-7,19H,5,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATRFIAYPGUYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC(=C(C=C21)OC)C3=C(ON=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate
Reactant of Route 3
Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate
Reactant of Route 4
Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate

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